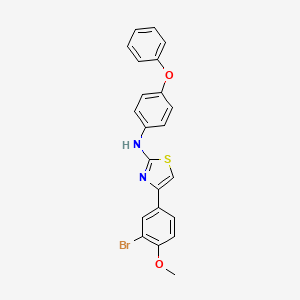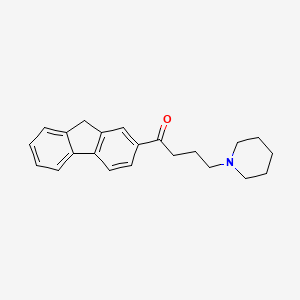![molecular formula C20H22N4O6 B11536226 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a dinitrophenoxy group, a phenyl ring, and a methylpiperazinyl moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 3,5-dinitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Etherification: The 3,5-dinitrophenol is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(3,5-dinitrophenoxy)phenol.
Formation of the Propanone Derivative: The final step involves the reaction of 4-(3,5-dinitrophenoxy)phenol with 1-(4-methylpiperazin-1-yl)propan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, bases like potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 3-[4-(3,5-Diaminophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one
Substitution: Various ethers or esters depending on the substituent
Oxidation: Quinone derivatives
Aplicaciones Científicas De Investigación
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(3,5-Diaminophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one: A reduced form with amino groups instead of nitro groups.
4-(3,5-Dinitrophenoxy)phenol: A precursor in the synthesis of the target compound.
1-(4-Methylpiperazin-1-yl)propan-1-one: A simpler analog lacking the phenyl and dinitrophenoxy groups.
Uniqueness
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its combination of a dinitrophenoxy group and a piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C20H22N4O6 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H22N4O6/c1-21-8-10-22(11-9-21)20(25)7-4-15-2-5-18(6-3-15)30-19-13-16(23(26)27)12-17(14-19)24(28)29/h2-3,5-6,12-14H,4,7-11H2,1H3 |
Clave InChI |
ANCLARLPQXUSMF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11536157.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11536166.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B11536169.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536173.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536182.png)
![N-[(E)-(3-chlorophenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536183.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)

![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11536229.png)
![2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11536246.png)
